2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride
Description
2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride is a hydrochlorinated derivative of a substituted butanedioic acid. Its structure features two carboxylic acid groups (-COOH) at the terminal carbons of a four-carbon chain, with an aminomethyl (-CH2NH2) and a methyl (-CH3) group substituent at the second carbon (C2) position .
Properties
IUPAC Name |
2-(aminomethyl)-2-methylbutanedioic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-6(3-7,5(10)11)2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBXAOKMEBAGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride typically involves the reaction of 2-methylbutanedioic acid with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for pharmaceutical compounds and is involved in drug development processes.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group plays a crucial role in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-amino-3-methylbutanoate hydrochloride (DL-Valine methyl ester hydrochloride)
- Molecular Formula: C6H14ClNO2
- Key Features: Esterified carboxylic acid (methyl ester), amino group at C2, and methyl branching at C3.
- Applications : Used in peptide synthesis and chiral resolution studies due to its valine-derived structure .
- Differentiation : Unlike the target compound, this derivative lacks free carboxylic acid groups, reducing its polarity and altering reactivity in aqueous environments .
Ethyl 2-amino-2-ethylbutanoate hydrochloride
- Molecular Formula: C8H18ClNO2
- Key Features : Ethyl ester and ethyl branching at C2.
- Applications: Potential intermediate for agrochemicals or surfactants.
- Differentiation : The absence of a free carboxylic acid group and the presence of an ethyl substituent enhance lipophilicity compared to the target compound .
Aromatic and Heterocyclic Analogues
2-(Aminomethyl)phenylacetic acid hydrochloride
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride
- Molecular Formula: C9H12ClNO2
- Key Features: Benzoic acid backbone with aminomethyl and methyl groups.
- Applications : Versatile intermediate in pharmaceuticals and agrochemicals .
- Differentiation : The benzoic acid core and para-substitution pattern confer distinct electronic properties and metabolic stability compared to the target’s aliphatic diacid structure .
Cyclopropane-Containing Derivatives
Milnacipran Hydrochloride
- Molecular Formula : C15H23ClN2O
- Key Features: Cyclopropane ring fused with aminomethyl and phenyl groups.
- Applications: FDA-approved antidepressant; inhibits serotonin/norepinephrine reuptake .
- Differentiation : The rigid cyclopropane ring enhances conformational stability, contrasting with the flexible aliphatic chain of the target compound .
Functional Group Variations
Methyl 2-(ethylamino)butanoate hydrochloride
- Molecular Formula: C7H15ClNO2
- Key Features: Ethylamino (-NHCH2CH3) substituent at C2.
- Applications: Potential precursor for cationic surfactants or amine-based catalysts.
- Differentiation: The ethylamino group introduces basicity and hydrogen-bonding capacity absent in the target compound .
Comparative Data Table
Key Research Findings
- Structural Impact on Solubility : Aliphatic diacids (e.g., target compound) exhibit higher aqueous solubility than aromatic analogues (e.g., phenylacetic acid derivatives) due to reduced hydrophobicity .
- Functional Group Reactivity: Free carboxylic acids in the target compound enable conjugation reactions (e.g., amidation), whereas esterified derivatives (e.g., methyl 2-amino-3-methylbutanoate) are more suited for hydrolysis-sensitive applications .
- Pharmacological Potential: Cyclopropane-containing derivatives (e.g., Milnacipran) demonstrate therapeutic efficacy, suggesting that strategic substitution in the target compound’s backbone could enhance bioactivity .
Biological Activity
2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride, also known as a derivative of aminobutyric acid, has garnered attention for its potential biological activities. This compound is particularly relevant in the fields of pharmacology and medicinal chemistry due to its structural characteristics that suggest various biological interactions.
- Chemical Formula : CHNOCl
- Molecular Weight : 174.58 g/mol
- CAS Number : 1963-21-9
The biological activity of this compound primarily stems from its ability to modulate metabolic pathways and influence cellular functions. It has been studied for its role in:
- Amino Acid Metabolism : As an amino acid derivative, it may play a role in protein synthesis and metabolic regulation.
- Neurotransmitter Activity : Similar compounds have shown potential in influencing neurotransmitter levels, particularly in the context of neuroprotection and cognitive enhancement.
Biological Activity Overview
Recent studies have indicated several key biological activities associated with this compound:
-
Antitumor Activity :
- Analogues of this compound have been synthesized and evaluated for their ability to inhibit tumor cell growth. For instance, studies on related compounds demonstrated significant inhibition of dihydrofolate reductase (DHFR), suggesting potential anticancer properties through metabolic interference .
- Neurological Effects :
- Inhibition of Enzymatic Activity :
Case Study 1: Antitumor Efficacy
A study investigating the synthesis of 2-desamino analogues found that while these compounds were poor inhibitors of DHFR, they effectively inhibited tumor cell proliferation through metabolic pathways, indicating a potential therapeutic application in oncology .
Case Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of related compounds, suggesting that they could enhance cognitive functions by modulating neurotransmitter levels. These findings highlight the compound's potential in treating neurodegenerative diseases .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
